molecular formula C12H14N4O B1489194 (3-Azidoazetidin-1-yl)(3,4-dimethylphenyl)methanone CAS No. 2098123-32-9

(3-Azidoazetidin-1-yl)(3,4-dimethylphenyl)methanone

Cat. No.: B1489194
CAS No.: 2098123-32-9
M. Wt: 230.27 g/mol
InChI Key: SZNAUOZWTBEPTR-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(3,4-dimethylphenyl)methanone: is a synthetic organic compound known for its unique structure and versatility in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(3,4-dimethylphenyl)methanone typically involves the reaction of azetidine derivatives with appropriate phenyl compounds under controlled conditions. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

(3-Azidoazetidin-1-yl)(3,4-dimethylphenyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, ether solvents, anhydrous conditions.

  • Substitution: Various nucleophiles, polar aprotic solvents, temperature control.

Major Products Formed:

  • Oxidation: Oxo derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

(3-Azidoazetidin-1-yl)(3,4-dimethylphenyl)methanone: has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (3-Azidoazetidin-1-yl)(3,4-dimethylphenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-Azidoazetidin-1-yl)(3,4-dimethylphenyl)methanone: can be compared with other similar compounds, such as:

  • Azidoazetidine derivatives: Similar in structure but may differ in functional groups and reactivity.

  • Phenylmethanone derivatives: Similar core structure but with variations in substituents and properties.

The uniqueness of this compound lies in its specific combination of azido and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-3-4-10(5-9(8)2)12(17)16-6-11(7-16)14-15-13/h3-5,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNAUOZWTBEPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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